3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Mass spectrometry Isotopic distribution Metabolite tracing

3-(4-Bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 919031-50-8) is a crucial intermediate for CNS and oncology drug discovery. Its 4-bromobenzyl group is a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid library synthesis—generating 50–200 analogs per batch within a week. This accelerates hit-to-lead optimization versus non-halogenated cores requiring de novo functionalization. The distinct bromine isotope signature also makes it an excellent non-radioactive tracer for LC-MS/MS assays. Procure this building block to expedite your structure-activity relationship studies and access unique chemical space.

Molecular Formula C16H14BrN5O2
Molecular Weight 388.22 g/mol
Cat. No. B4655091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Molecular FormulaC16H14BrN5O2
Molecular Weight388.22 g/mol
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C
InChIInChI=1S/C16H14BrN5O2/c1-9-7-21-12-13(19-15(21)18-9)20(2)16(24)22(14(12)23)8-10-3-5-11(17)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
InChIKeyVUCYNQARGJYGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Structural Identity and Core Physicochemical Properties for Informed Procurement


3-(4-Bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (molecular formula C₁₆H₁₄BrN₅O₂; monoisotopic mass 387.0331 Da) is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class [1]. The fused tricyclic core incorporates a 4-bromobenzyl substituent at the N-3 position and methyl groups at N-1 and C-7, distinguishing it from other N-3-substituted analogs. Imidazo[2,1-f]purine-2,4-diones have been investigated as ligands for serotonin (5-HT₁A, 5-HT₇) and dopamine D₂ receptors [2], as well as inhibitors of transforming growth factor-β (TGF-β) signaling [3]. The 4-bromobenzyl moiety on the target compound introduces unique reactivity for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling downstream derivatization that is unattainable with non-halogenated analogs.

Why 3-(4-Bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Non-Halogenated or Alternative N-3 Analogs


Substituting the 4-bromobenzyl group at N-3 with a simple benzyl, 4-chlorobenzyl, or 4-methylbenzyl group eliminates the carbon–bromine bond required for key synthetic transformations, such as Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings [1]. The bromine atom also modulates electronic properties and lipophilicity: the calculated logP of the 4-bromobenzyl analog is approximately 0.5–0.8 units higher than the unsubstituted benzyl congener, altering membrane permeability and nonspecific binding profiles in cell-based assays . Within the imidazo[2,1-f]purine-2,4-dione scaffold, even minor N-3 substituent changes have been shown to shift receptor selectivity profiles between 5-HT₁A, 5-HT₇, and D₂ receptors [2]. Therefore, researchers requiring a brominated building block for library synthesis, a heavier isotope pattern for mass spectrometry tracing, or the precise electronic and steric signature of the 4-bromobenzyl group cannot simply interchange this compound with non-brominated analogs without altering downstream outcomes.

Quantitative Differentiation Evidence for 3-(4-Bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Versus Closest Structural Analogs


Monoisotopic Mass and Isotopic Pattern: Distinct Mass Spectrometry Signature Versus 3-Benzyl Analog

The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) produces a characteristic [M]+• / [M+2]+• doublet with approximately equal intensity, enabling unambiguous identification in complex mixtures by LC-MS. The 3-benzyl analog (C₁₆H₁₅N₅O₂) lacks this signature and exhibits only the [M]+• peak, reducing detection specificity in co-elution scenarios [1].

Mass spectrometry Isotopic distribution Metabolite tracing

¹H NMR Chemical Shift of Benzylic Protons: Spectroscopic Differentiation from Non-Halogenated Analogs

The benzylic CH₂ protons (N-3–CH₂–Ar) resonate at a deshielded chemical shift due to the electron-withdrawing para-bromo substituent. In the ¹H NMR spectrum (recorded in DMSO-d₆ or CDCl₃), this signal appears as a singlet at approximately δ 5.1–5.3 ppm. The corresponding benzylic protons in the 3-benzyl analog appear upfield at δ 5.0–5.1 ppm, a difference of ~0.1–0.2 ppm, enabling rapid structural discrimination [1].

NMR spectroscopy Structural confirmation Quality control

Lipophilicity (clogP) Increment: Implications for Membrane Partitioning and Assay Behavior

The para-bromo substituent on the benzyl ring increases calculated logP (clogP) by approximately 0.5–0.8 units compared to the parent 3-benzyl analog. A higher logP enhances passive membrane permeability but may also increase nonspecific protein binding and phospholipidosis risk. In the context of the imidazo[2,1-f]purine-2,4-dione series, where CNS target engagement is sought, optimal logP values typically lie between 2.0 and 3.5; the brominated compound (clogP ≈ 2.4) sits within this window, whereas the 3-benzyl analog (clogP ≈ 1.8) falls below, potentially limiting CNS penetration [1].

Lipophilicity ADME Cell permeability

Aryl Bromide as a Synthetic Handle for Diversification: Comparative Reactivity Advantage Over 3-Benzyl Analog

The C–Br bond in the target compound serves as a versatile electrophilic partner for Pd-catalyzed cross-coupling reactions, including Suzuki–Miyaura (aryl/heteroaryl boronic acids), Buchwald–Hartwig (amines), and Sonogashira (alkynes) couplings. Typical reaction conditions (Pd(PPh₃)₄, 2 M Na₂CO₃, DME, 80 °C) afford >70% conversion to coupled products within 2–4 hours for para-bromo substrates, whereas the 3-benzyl analog lacks this reactive site and cannot undergo direct diversification without prior functionalization [1].

Cross-coupling Library synthesis Late-stage functionalization

Key Application Scenarios for 3-(4-Bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Quantitative Differentiation Evidence


Building Block for Diversity-Oriented Synthesis of Imidazo[2,1-f]purine-2,4-dione Libraries

The aryl bromide handle enables late-stage diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling. Researchers can generate 50–200 analogs from a single batch of this intermediate within one week, compared to a 3–4 week timeline if starting from a non-halogenated core that requires de novo halogenation [1]. This accelerates hit-to-lead optimization in CNS and oncology programs where the imidazo[2,1-f]purine-2,4-dione scaffold has demonstrated activity at 5-HT₁A, 5-HT₇, and D₂ receptors [2].

Internal Standard or Tracer for Mass Spectrometry-Based Metabolite Profiling

The distinct bromine isotope pattern (¹:¹ [M]+• and [M+2]+•) provides a unique signature that is readily distinguishable from endogenous metabolites and non-halogenated compounds in complex biological matrices. This compound can serve as a non-radioactive tracer or internal standard in LC-MS/MS assays for metabolic stability, protein binding, or tissue distribution studies, with detection limits typically below 1 ng/mL in MRM mode [3].

Reference Standard for NMR-Based Quality Control and Structural Confirmation

The characteristic deshielding of the benzylic CH₂ protons (δ ~5.20 ppm) relative to non-halogenated analogs provides a rapid, non-destructive identity confirmation test upon receipt. Integrating this ¹H NMR check into standard operating procedures reduces the risk of compound misidentification in high-throughput screening campaigns, where even 2–5% identity errors can propagate significant downstream costs [3][4].

Scaffold for CNS-Penetrant Ligand Design in Neuropsychiatric Drug Discovery

The calculated logP of ~2.4 positions this compound within the optimal lipophilicity window for CNS drug candidates, unlike the 3-benzyl analog (clogP ≈ 1.8) which may exhibit suboptimal brain penetration. Structure–activity relationship studies in the imidazo[2,1-f]purine-2,4-dione series have identified potent 5-HT₁A partial agonists and 5-HT₇ antagonists with antidepressant and anxiolytic-like activity in rodent behavioral models. The brominated derivative can serve as a key intermediate for further optimization of CNS-targeted candidates [2].

Quote Request

Request a Quote for 3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.